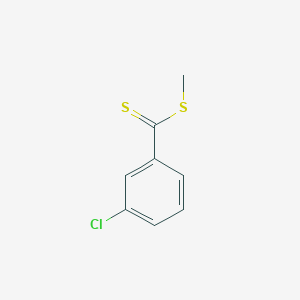
Methyl 3-chlorobenzene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters These compounds are characterized by the presence of a carbodithioate group (CS2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorobenzene-1-carbodithioate typically involves the reaction of 3-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following equation:
3-chlorobenzene-1-carbodithioic acid+methanol→methyl 3-chlorobenzene-1-carbodithioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorobenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbodithioate group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 3-chlorobenzene-1-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This group can form strong bonds with metal surfaces, making it useful in applications such as molecular electronics. The compound’s reactivity is largely due to the presence of the C=S functionality, which can participate in various chemical reactions, including coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate group but differ in the substituents on the benzene ring.
Benzyl thiomethyl ethers: These compounds have a similar sulfur-containing functional group but differ in their overall structure.
Uniqueness
Methyl 3-chlorobenzene-1-carbodithioate is unique due to the presence of both the carbodithioate group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with metal surfaces, making it particularly valuable in molecular electronics .
Properties
CAS No. |
108593-00-6 |
|---|---|
Molecular Formula |
C8H7ClS2 |
Molecular Weight |
202.7 g/mol |
IUPAC Name |
methyl 3-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChI Key |
HMZRYVPLFTYRMO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















